molecular formula C11H13BrO4 B7883335 Methyl 3-bromo-4-(2-methoxyethoxy)benzoate

Methyl 3-bromo-4-(2-methoxyethoxy)benzoate

Cat. No.: B7883335
M. Wt: 289.12 g/mol
InChI Key: DINFCUABVSPWLT-UHFFFAOYSA-N
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Description

Methyl 3-bromo-4-(2-methoxyethoxy)benzoate is an organic compound with the molecular formula C11H13BrO4 and a molecular weight of 289.12 g/mol . It is an aromatic ester that contains a bromine atom and a methoxyethoxy group attached to the benzene ring. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-bromo-4-(2-methoxyethoxy)benzoate can be synthesized through several methods. One common approach involves the bromination of methyl 4-(2-methoxyethoxy)benzoate using bromine or a brominating agent under controlled conditions . The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-4-(2-methoxyethoxy)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and catalysts (e.g., palladium).

    Coupling Reactions: Boronic acids, palladium catalysts, and bases (e.g., potassium carbonate).

    Reduction Reactions: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., tetrahydrofuran).

Major Products Formed

    Substitution Reactions: Substituted benzoates with various functional groups.

    Coupling Reactions: Biaryl compounds.

    Reduction Reactions: Alcohol derivatives of the original ester.

Scientific Research Applications

Methyl 3-bromo-4-(2-methoxyethoxy)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-bromo-4-(2-methoxyethoxy)benzoate depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformation through various pathways, such as nucleophilic substitution or coupling reactions. The molecular targets and pathways involved are determined by the nature of the reagents and conditions used in the reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-bromo-4-(2-methoxyethoxy)benzoate is unique due to the presence of both a bromine atom and a methoxyethoxy group on the benzene ring. This combination of functional groups imparts distinct reactivity and properties, making it valuable in specific synthetic applications and research studies.

Properties

IUPAC Name

methyl 3-bromo-4-(2-methoxyethoxy)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO4/c1-14-5-6-16-10-4-3-8(7-9(10)12)11(13)15-2/h3-4,7H,5-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DINFCUABVSPWLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=C(C=C(C=C1)C(=O)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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